molecular formula C6H15ClN4O2 B12418177 L-Arginine-13C6,15N4,d7 (hydrochloride)

L-Arginine-13C6,15N4,d7 (hydrochloride)

Cat. No.: B12418177
M. Wt: 227.63 g/mol
InChI Key: KWTQSFXGGICVPE-JPYWAUJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine-13C6,15N4,d7 (hydrochloride) is a labeled form of L-Arginine hydrochloride, where the carbon atoms are labeled with 13C, nitrogen atoms with 15N, and hydrogen atoms with deuterium (d7). This compound is primarily used in scientific research as a tracer in metabolic studies and drug development due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6,15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the synthesis of the final product. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without any loss of labeling .

Industrial Production Methods

Industrial production of L-Arginine-13C6,15N4,d7 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-13C6,15N4,d7 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Arginine-13C6,15N4,d7 (hydrochloride) can lead to the formation of nitric oxide, a potent vasodilator .

Scientific Research Applications

L-Arginine-13C6,15N4,d7 (hydrochloride) has a wide range of applications in scientific research, including:

Mechanism of Action

L-Arginine-13C6,15N4,d7 (hydrochloride) acts as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound is metabolized by nitric oxide synthase enzymes, leading to the production of nitric oxide, which then exerts its effects by relaxing blood vessels and improving blood flow. The stable isotope labeling allows for precise tracking of the compound’s metabolism and its effects on various molecular targets and pathways .

Comparison with Similar Compounds

L-Arginine-13C6,15N4,d7 (hydrochloride) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

    L-Arginine-13C6,15N4 (hydrochloride): Labeled with 13C and 15N but not deuterium.

    L-Arginine-13C6 (hydrochloride): Labeled with 13C only.

    L-Arginine-15N4 (hydrochloride): Labeled with 15N only

These similar compounds are also used in research but may not provide the same level of precision in tracking metabolic pathways as L-Arginine-13C6,15N4,d7 (hydrochloride).

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

227.63 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1;

InChI Key

KWTQSFXGGICVPE-JPYWAUJDSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2])[15NH2].Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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